1-(6-Fluoro-1H-indazol-1-yl)propan-2-one
Description
Properties
IUPAC Name |
1-(6-fluoroindazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHKHMKEIAXLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=CC(=C2)F)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1-(6-Fluoro-1H-indazol-1-yl)propan-2-one has shown promise in several areas of pharmaceutical research:
- Anticancer Research : The compound exhibits significant biological activity as an inhibitor of certain enzymes and receptors involved in cancer pathways. Its structural features allow it to modulate signaling pathways related to cell proliferation and apoptosis, making it a potential lead compound for cancer therapies.
- Drug Development : Due to its ability to interact with various biological targets, this compound is being explored for developing new drugs targeting specific diseases, particularly those where traditional therapies are ineffective. Its unique properties may confer distinct pharmacological advantages over similar compounds .
Research indicates that this compound can influence various biological pathways:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on kinases, such as MKNK1 and MKNK2, which are associated with hyper-proliferative diseases like cancer. Increased phosphorylation and activity of these kinases correlate with overexpression of HER2 in breast cancer, indicating that targeting these kinases could be beneficial in therapeutic strategies .
- Binding Affinity Studies : Interaction studies have employed techniques such as surface plasmon resonance (SPR) to assess the binding affinity of this compound to various targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Inhibition of Akt Kinases : Research demonstrated that derivatives based on the indazole scaffold effectively inhibit subsets of Akt isoforms, crucial for cancer progression. These inhibitors were shown to selectively target Akt variants without affecting wild-type Akt, providing valuable tools for studying specific cellular functions .
- Trypanosomiasis Treatment : The compound has been investigated for its potential activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Optimization strategies around indazole scaffolds have indicated promising leads for developing new treatments against this parasite .
Mechanism of Action
The mechanism by which 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
Structural Modifications in the Indazole Core
Key Analogs and Their Features:
Analysis:
- Indazole vs. Indole/Benzothiazole: Indazole’s dual nitrogen atoms enable distinct hydrogen-bonding interactions compared to indole (one nitrogen) or benzothiazole (nitrogen and sulfur). Fluorine at the 6-position is conserved across analogs, suggesting its role in electronic modulation .
- Substituent Effects: The addition of methyl and phenoxy groups in I1384 and I1402 increases steric bulk, likely enhancing target specificity but reducing solubility. The target compound’s simpler structure may favor metabolic stability .
Propanone Chain Modifications
Examples:
Analysis:
Fluorine Substituent Variations
Fluorinated Analogs:
Analysis:
Biological Activity
1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a propan-2-one backbone and a fluorinated indazole moiety, which enhances its biological activity and lipophilicity. The presence of the fluorine atom contributes to its reactivity and ability to interact with various biological targets, making it a candidate for drug development.
This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on Syk kinase, which plays a critical role in various signaling pathways associated with immune responses and cancer progression .
Inhibition of Syk Kinase
Research indicates that compounds similar to this compound can inhibit Syk kinase activity, which is implicated in several disorders, including autoimmune diseases and certain types of cancer. The inhibition of Syk kinase may provide therapeutic benefits in treating conditions such as asthma, rheumatoid arthritis, and B-cell malignancies .
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the pharmacological effects of this compound:
- Cancer Cell Line Studies : In vitro assays demonstrated that this compound could significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways associated with Akt signaling .
- Inflammatory Disease Models : Animal models have shown that the compound effectively reduces inflammation markers and improves symptoms in models of allergic rhinitis and asthma, indicating its potential as an anti-inflammatory agent .
- Neuropharmacology : Preliminary data suggest that derivatives of this compound may exhibit antidepressant-like effects in behavioral models, warranting further investigation into its neuropharmacological applications.
Preparation Methods
Diazotization and Cyclization
The indazole core is constructed from 2-fluoro-6-methylaniline via diazotization and cyclization. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which is quenched with tert-butylthiol to form a diazosulfide. Subsequent cyclization under basic conditions (NaOH, 60°C) yields 6-fluoro-1H-indazole.
Reaction Conditions:
-
Diazotization: 2-fluoro-6-methylaniline (1.0 equiv), NaNO₂ (1.2 equiv), HCl (3.0 equiv), 0–5°C, 1 h.
-
Cyclization: Diazosulfide (1.0 equiv), NaOH (2.0 M), 60°C, 4 h.
Direct Alkylation with Chloroacetone
Reaction Mechanism
The 1-position nitrogen of 6-fluoroindazole acts as a nucleophile, attacking chloroacetone in an SN₂ reaction. Potassium carbonate (K₂CO₃) deprotonates the indazole, enhancing nucleophilicity, while DMF facilitates solubility and reaction progression.
Procedure:
-
6-Fluoro-1H-indazole (1.0 equiv) and K₂CO₃ (2.0 equiv) are suspended in anhydrous DMF.
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Chloroacetone (1.2 equiv) is added dropwise at 0°C.
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The mixture is heated to 80°C for 12 h, cooled, and extracted with ethyl acetate.
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Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the product.
Challenges and Optimizations
-
Regioselectivity: The 1-position is favored due to lower acidity (pKa ~14.5) compared to the 2-position (pKa ~16.2).
-
Side Reactions: Over-alkylation is mitigated by controlled stoichiometry and mild base (K₂CO₃ instead of NaH).
Two-Step Alkylation-Oxidation Approach
Mesylation of Propan-2-ol
Propan-2-ol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM).
Procedure:
-
Propan-2-ol (1.0 equiv), MsCl (1.1 equiv), and Et₃N (1.5 equiv) in DCM at 0°C for 2 h.
-
Extraction with DCM and concentration yields mesylpropan-2-ol as a colorless liquid.
Alkylation and Oxidation
The mesylate reacts with 6-fluoroindazole under similar conditions as chloroacetone, forming 1-(2-hydroxypropyl)-6-fluoro-1H-indazole. Oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the ketone.
Oxidation Conditions:
-
Substrate: 1-(2-hydroxypropyl)-6-fluoro-1H-indazole (1.0 equiv).
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Reagent: PCC (1.5 equiv) in DCM, rt, 4 h.
-
Purification: Silica gel chromatography (ethyl acetate/hexane, 1:2).
Overall Yield: 45% (two steps).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, H-7), 7.85 (s, 1H, H-3), 7.30 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 7.20 (d, J = 2.4 Hz, 1H, H-4), 4.50 (s, 2H, CH₂), 2.25 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 205.4 (C=O), 158.2 (C-F), 142.3 (C-3a), 135.6 (C-7a), 123.4 (C-5), 118.9 (C-4), 115.7 (C-7), 110.2 (C-3), 55.3 (CH₂), 30.1 (COCH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
| Parameter | Direct Alkylation | Two-Step Approach |
|---|---|---|
| Steps | 1 | 2 |
| Overall Yield | 58% | 45% |
| Key Advantage | Simplicity | Avoids chloroacetone |
| Key Limitation | Handling chloroacetone | Additional oxidation step |
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic strategies for 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one?
- Methodological Answer : A two-step approach is often employed:
Indazole Fluorination : Introduce fluorine at the 6-position of 1H-indazole using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
Ketone Coupling : React the fluorinated indazole with propan-2-one derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions).
Purity should be monitored via TLC or HPLC. For structural analogs, similar protocols have been applied to indazole derivatives (e.g., 1-(3,5-dimethyl-4-nitro-pyrazol-1-yl)-propan-2-one) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopy : Use /-NMR to confirm substituent positions (e.g., fluorine at C6 of indazole, ketone resonance at ~2.1 ppm).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] at m/z 207.07).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (using SHELXL ) is recommended, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water).
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data for this compound be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL to iteratively refine crystallographic models, ensuring thermal displacement parameters (ADPs) align with electron density maps.
- Validation Tools : Cross-check with the CCP4 suite (e.g., PROCHECK for Ramachandran plots, MoPro for hydrogen bonding analysis).
- Dynamic Effects : If NMR signals suggest conformational flexibility (e.g., rotameric ketone groups), perform variable-temperature NMR or DFT calculations (e.g., Gaussian) to model dynamic behavior.
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the indazole scaffold’s known affinity for ATP-binding pockets.
- QSAR Modeling : Train models on indazole derivatives (e.g., antimicrobial agents in ) to predict bioavailability or toxicity.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the fluorine substituent (e.g., electron-withdrawing impact on ketone reactivity).
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(OAc)) vs. copper catalysts for coupling efficiency.
- Solvent Optimization : Compare DMF (high polarity) vs. THF (lower boiling point) to balance reaction rate and byproduct formation.
- Workflow Integration : Use automated platforms (e.g., Chemspeed®) for high-throughput parameter testing (temperature, stoichiometry).
Data Analysis & Experimental Design
Q. What experimental controls are critical for biological assays involving this compound?
- Methodological Answer :
- Positive Controls : Use known indazole-based inhibitors (e.g., benzimidazole derivatives ) to validate assay conditions.
- Solvent Controls : Include DMSO vehicle controls at equivalent concentrations to rule out solvent interference.
- Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) in triplicate to calculate IC values.
Q. How to address discrepancies between theoretical and experimental logP values?
- Methodological Answer :
- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Theoretical Adjustments : Use software like MarvinSuite or ACD/Labs to refine predictions, accounting for fluorine’s electronegativity and the ketone’s polarity.
Structural & Mechanistic Insights
Q. What strategies can elucidate the role of the fluorine substituent in biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
